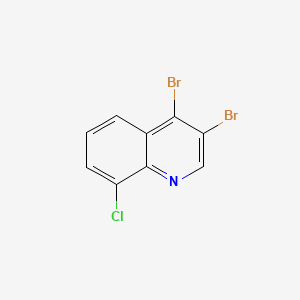
(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-69-3 . It has a molecular weight of 208.02 and its IUPAC name is 3-(2-ethoxy-2-oxoethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is 1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Formation and Characterization of Arylboronic Acids : Arylboronic acids, like (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, are significant in the formation of complex structures, such as tetraarylpentaborates, when reacted with aryloxorhodium complexes. These compounds have been characterized and studied for their chemical properties (Nishihara, Nara, & Osakada, 2002).
Use in Holographic Analysis and Detection : Boronic acids are used as receptors in holographic sensors for detecting diols and alpha-hydroxy acids. A study on 3-acrylamide phenyl boronic acid (3-APB) revealed its responsiveness towards several compounds containing two hydroxy groups, indicating potential applications in detection and analysis (Sartain, Yang, & Lowe, 2008).
Photophysical Properties : Aryl boronic acids like (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid have been investigated for their photophysical properties, such as solvatochromism and quantum yield in different solvents. This research is vital in understanding how these compounds interact with light and their potential applications in photochemistry and materials science (Muddapur et al., 2016).
Applications in Organic Synthesis and Catalysis : Boronic acids act as intermediates and building blocks in various chemical reactions, including organic synthesis and catalysis. They are instrumental in developing new compounds with potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Anticancer Activity and Bioanalysis : Certain boronic acid-based molecules demonstrate significant anticancer activity. Studies have explored the bioanalysis and metabolite profiling of these compounds, emphasizing their potential in drug development and cancer treatment (Zagade et al., 2020).
Use in Molecular Recognition and Sensor Development : Boronic acids, including phenyl boronic acids, are important in developing fluorescent chemosensors for detecting various biological substances. This research is crucial for medical diagnostics, disease treatment, and prevention (Huang et al., 2012).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
[3-(2-ethoxy-2-oxoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZKERCECMYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681552 |
Source


|
| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | |
CAS RN |
1256345-69-3 |
Source


|
| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


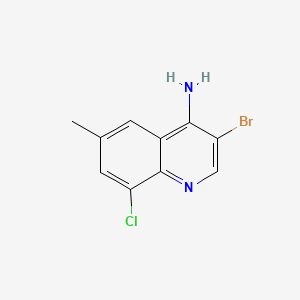

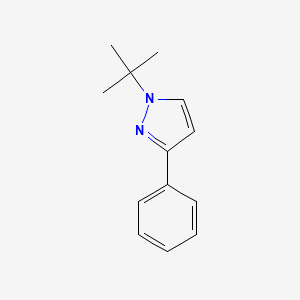


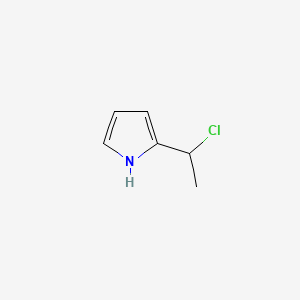


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)
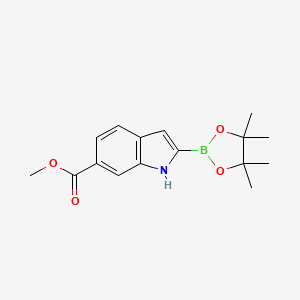

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)
